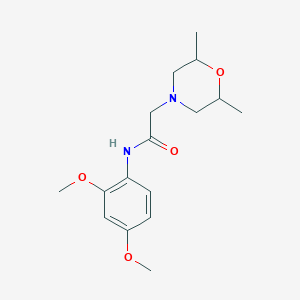
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as BHA-TZB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have suggested that it has antioxidant properties, which may help to protect cells from oxidative damage. N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in laboratory experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the investigation of its potential applications in combination with other anticancer agents. Another area of research is the development of new formulations of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the condensation of 5-sec-butyl-2-hydroxybenzaldehyde with 4H-1,2,4-triazole-3-amine, followed by the reaction with 3-bromobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the investigation of its anticancer properties. Studies have shown that N-(5-sec-butyl-2-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide exhibits potent anticancer activity against a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(5-butan-2-yl-2-hydroxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-13(2)14-7-8-18(24)17(10-14)22-19(25)15-5-4-6-16(9-15)23-11-20-21-12-23/h4-13,24H,3H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINRFIMGCBWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
![2-(1H-pyrazol-4-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5331023.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![1-{[(2-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331027.png)

![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)